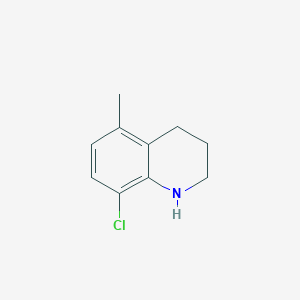
8-氯-5-甲基-1,2,3,4-四氢喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-5-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines, which are heterocyclic compounds containing a benzene ring fused to a piperidine ring. These compounds are of interest due to their potential applications in medicinal chemistry as building blocks for drug synthesis.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives has been explored in various studies. For instance, the synthesis of 8-chloro-3,4-dihydroisoquinoline, a close relative to the compound of interest, has been achieved through two different procedures. The first method involves directed ortho-lithiation of N-pivaloyl meta-chlorophenylethylamine, followed by formylation and ring closure under acidic conditions. The second, more advantageous method, uses N-hydroxyethyl ortho-chlorobenzylamine as an intermediate, which undergoes a Friedel-Crafts reaction. The resulting tetrahydro derivative is then oxidized to form the key intermediate, 8-chloro-3,4-dihydroisoquinoline. This intermediate can be further transformed into various 8-aryl-3,4-dihydroisoquinolines and subsequently into 1-substituted 8-aryl-1,2,3,4-tetrahydroisoquinolines through reactions with alkyl or aryllithiums .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which can be further substituted at various positions to yield a wide range of derivatives. The stereochemistry of these compounds is an important aspect, as it can significantly influence their biological activity. For example, the synthesis of cis- and trans-1-substituted 7,8-dimethoxy-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolines has been reported, with the steric structures of the diastereomers determined by NMR spectroscopy . Although the specific molecular structure analysis of 8-chloro-5-methyl-1,2,3,4-tetrahydroquinoline is not provided, these studies highlight the importance of stereochemistry in the synthesis and characterization of tetrahydroisoquinoline derivatives.
Chemical Reactions Analysis
The chemical reactivity of tetrahydroisoquinoline derivatives is influenced by the substituents on the tetrahydroisoquinoline core. The key intermediate, 8-chloro-3,4-dihydroisoquinoline, can participate in Suzuki reactions to yield various arylated products. These products can then undergo further reactions with alkyl or aryllithium reagents to introduce additional substituents at the 1-position of the tetrahydroisoquinoline ring . The ability to perform such transformations allows for the generation of a diverse array of compounds for potential drug discovery efforts.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 8-chloro-5-methyl-1,2,3,4-tetrahydroquinoline are not detailed in the provided papers, the properties of tetrahydroisoquinoline derivatives generally include moderate to high solubility in organic solvents, stability under various conditions, and the potential to exhibit different pharmacokinetic and pharmacodynamic profiles based on their molecular structure. The presence of a chlorine atom and a methyl group on the tetrahydroisoquinoline core would likely influence the compound's lipophilicity, reactivity, and potential interactions with biological targets.
科学研究应用
- 应用: 研究人员已探索包括8-氯-5-甲基-1,2,3,4-四氢喹啉在内的吲哚衍生物作为潜在的抗癌剂。 这些化合物对癌细胞表现出有希望的活性 .
吲哚衍生物和抗癌活性
光药理学和荧光性质
抗病毒活性
抗氧化活性
植物激素类似物
作用机制
Target of Action
Tetrahydroquinolines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including receptors and enzymes .
Mode of Action
Tetrahydroquinolines are known to exert their effects through interactions with their targets, leading to changes in cellular processes .
Biochemical Pathways
Tetrahydroquinolines are known to influence various biochemical pathways, depending on their specific targets .
Result of Action
The effects would be dependent on the specific targets and pathways it influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Chloro-5-methyl-1,2,3,4-tetrahydroquinoline . These factors could include pH, temperature, and the presence of other molecules in the environment .
属性
IUPAC Name |
8-chloro-5-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h4-5,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUHYBTVSQFHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


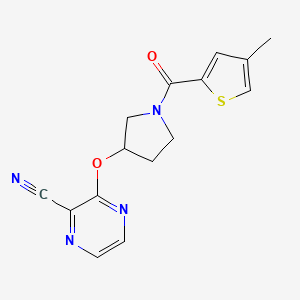
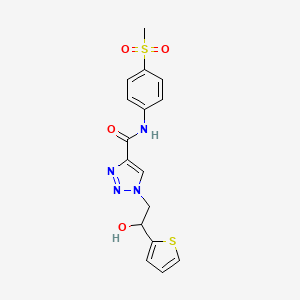
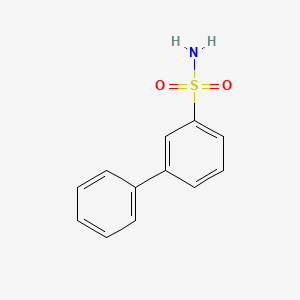
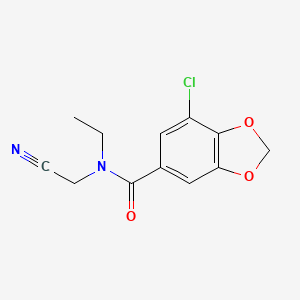



![3-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507836.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507838.png)
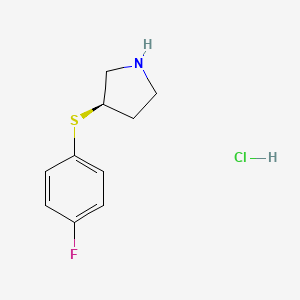


![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2507842.png)